N-(2,6-dimethylphenyl)-4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Description

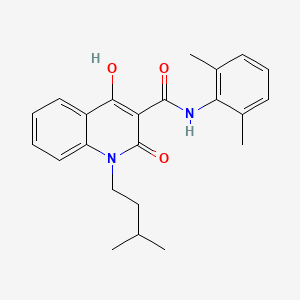

Its core structure features a quinoline ring substituted with a hydroxyl group at position 4, a ketone at position 2, and a carboxamide group at position 2. The N-(2,6-dimethylphenyl) moiety at the carboxamide and the 3-methylbutyl group at position 1 distinguish it from related derivatives. These substituents influence its physicochemical properties, such as solubility, lipophilicity, and bioavailability, which are critical for its biological activity .

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-4-hydroxy-1-(3-methylbutyl)-2-oxoquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3/c1-14(2)12-13-25-18-11-6-5-10-17(18)21(26)19(23(25)28)22(27)24-20-15(3)8-7-9-16(20)4/h5-11,14,26H,12-13H2,1-4H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNVNYAEJSMFGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CCC(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several quinolinecarboxamide derivatives, differing primarily in substituents at positions 1 and the aryl group of the carboxamide. Key analogues include:

Key Comparisons

Substituent Effects on Lipophilicity and Bioavailability

- The 3-methylbutyl group in the target compound increases lipophilicity (predicted logP ~3.5) compared to the methyl analogue (logP ~2.1) . Longer alkyl chains (e.g., pentyl in compound 47) further enhance lipid solubility, improving blood-brain barrier penetration .

- The 2,6-dimethylphenyl group balances steric bulk and metabolic stability, whereas 3,5-dimethyladamantyl (compound 47) introduces rigidity, enhancing receptor binding affinity .

Biological Activity Analgesic Activity: The methyl analogue () shows moderate analgesic effects, while the 3-pyridylmethyl derivative () exhibits polymorphism-dependent efficacy, with Form II achieving 80% pain inhibition in mice at 10 mg/kg . Receptor Interactions: Adamantyl-substituted derivatives (e.g., compound 47) demonstrate nanomolar CB2 receptor activity, attributed to hydrophobic interactions with the receptor’s binding pocket .

Synthetic Accessibility

- The target compound’s synthesis likely parallels methods for ’s methyl analogue, involving N-alkylation of isatoic anhydride followed by cyclization and carboxamide coupling . In contrast, adamantyl derivatives require additional steps for introducing bulky substituents, reducing yield scalability .

Polymorphism and Stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.